molecular formula C12H12BrFN2O B1375376 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1365889-96-8

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No. B1375376
M. Wt: 299.14 g/mol
InChI Key: GCWXLPSTFDLJSF-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include details about its appearance and state (solid, liquid, gas) at room temperature.



Synthesis Analysis

This involves the methods and steps used to create the compound. It often includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

  • Synthesis and Chemical Properties:

    • A study by Peng and Zhu (2003) reported the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, highlighting the chemical versatility and potential applications of similar compounds in synthesizing novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds (Peng & Zhu, 2003).
  • Application in Medical Research:

    • Liu et al. (2009) explored the benzylindazole derivative YC-1, which is structurally related to the query compound. Their research focused on its role in stimulating the expression of gaseous monoxide-generating enzymes in vascular smooth muscle cells, indicating potential biomedical applications (Liu et al., 2009).
  • Development of Fluorinated Heterocyclic Scaffolds:

    • Revanna et al. (2013) synthesized a fluorinated heterocyclic scaffold, which is relevant to the query compound. This study highlighted the potential of such compounds in the development of novel functionalized carboxymides (Revanna et al., 2013).
  • Pharmacological Applications:

    • A study by Katoch-Rouse and Horti (2003) demonstrated the feasibility of synthesizing radiolabeled compounds, which could be potential tracers for cannabinoid receptors in the brain. This indicates the role of similar compounds in developing radiotracers for medical imaging (Katoch-Rouse & Horti, 2003).
  • Potential in Antimicrobial and Antiinflammatory Research:

    • Narayana et al. (2009) investigated the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from compounds structurally related to the query compound. This highlights its potential in developing new therapeutic agents (Narayana et al., 2009).
  • Synthesis of Fluorescent Indazoles:

    • Kim et al. (2017) discussed the synthesis of fluorescent indazoles by palladium-catalyzed benzannulation, which can be applied to similar compounds for the development of new fluorophores (Kim et al., 2017).
  • Development of Novel Nanoparticles:

    • Fischer, Baier, and Mecking (2013) explored the use of related compounds in creating enhanced brightness emission-tuned nanoparticles, indicating its potential in nanotechnology and material science (Fischer, Baier, & Mecking, 2013).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity information, handling precautions, and disposal methods.


Future Directions

This could involve potential applications of the compound, areas for further research, and predictions about its future use.


properties

IUPAC Name

5-bromo-3-fluoro-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWXLPSTFDLJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-3-fluoro-1H-indazole (6.0 g, 27.9 mmol), p-TsOH (530.7 mg, 2.79 mmol) and 3,4-dihydro-2H-pyran (3.05 g, 36.3 mmol) in dichloromethane (80 mL) was stirred at room temperature for 18 h. The reaction mixture was diluted with dichloromethane (370 mL) and washed with water (230 mL). The organic layer was dried over Na2SO4 and concentrated in vacuo. The residue was purified on a silica gel column using EtOAc in petroleum ether (1:100 to 1:15) to afford the title compound as a yellow solid (6.2 g, yield 74.3%). 1H NMR (DMSO-d6, 400 MHz): δ 7.96 (s, 1H), 7.70 (d, 1H), 7.60 (d, 1H), 5.76 (dd, 1H), 3.84-3.80 (m, 1H), 3.71-3.64 (m, 1H), 2.20-2.15 (m, 1H), 1.97-1.87 (m, 2H), 1.69-1.64 (m, 1H), 1.53-1.47 (m, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
530.7 mg
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step Two
Yield
74.3%

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-3-fluoro-1H-indazole (6.0 g, 27.9 mmol), PTSA (530.7 mg, 2.79 mmol) and DHP (3.05 g, 36.3 mmol) in dichloromethane (80 mL) was stirred at room temperature for 18 h. The reaction mixture was diluted with dichloromethane (370 mL) and washed with water (230 mL). The organic layer was dried over Na2SO4 and concentrated in vacuo. The residue was purified on a silica gel column using EtOAc in petroleum ether (1:100 to 1:15) to afford the title compound as a yellow solid (6.2 g, yield 74.3%). 1H NMR (DMSO-d6, 400 MHz): δ 7.96 (s, 1H), 7.70 (d, 1H), 7.60 (d, 1H), 5.76 (dd, 1H), 3.84-3.80 (m, 1H), 3.71-3.64 (m, 1H), 2.20-2.15 (m, 1H), 1.97-1.87 (m, 2H), 1.69-1.64 (m, 1H), 1.53-1.47 (m, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
530.7 mg
Type
reactant
Reaction Step One
Name
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step Two
Yield
74.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 5
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5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 6
5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

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